Enhanced Lipophilicity vs. Unsubstituted Ethyl Piperazine-2-carboxylate
Ethyl 4-methylpiperazine-2-carboxylate exhibits a calculated LogP of -0.28 , which is significantly higher (more lipophilic) than the -0.5 LogP of its unsubstituted analog, Ethyl piperazine-2-carboxylate [1]. This 0.22 log unit increase translates to approximately a 1.66-fold increase in partitioning into octanol, indicating moderately improved membrane permeability potential. This differentiation is critical in medicinal chemistry campaigns where fine-tuning LogP can enhance blood-brain barrier penetration or cellular uptake without resorting to extensive scaffold modifications.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | -0.28 (calculated) |
| Comparator Or Baseline | Ethyl piperazine-2-carboxylate: -0.5 (calculated XLogP3) |
| Quantified Difference | 0.22 log units higher |
| Conditions | Computed by XLogP3 or equivalent algorithm |
Why This Matters
This quantitative difference in lipophilicity enables more precise optimization of membrane permeability in drug design without altering the core piperazine scaffold.
- [1] PubChem. Ethyl Piperazine-2-carboxylate. Compound Summary. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/89941-07-1 (accessed 2025). View Source
